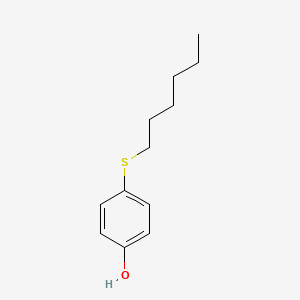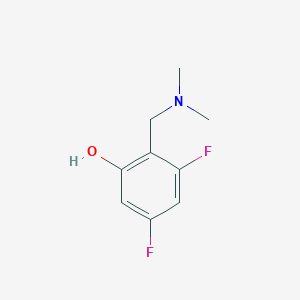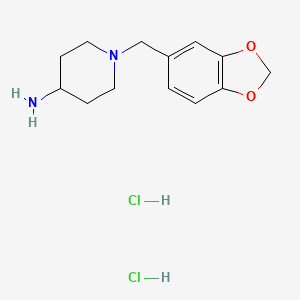
1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene” is a chemical compound with the CAS Number: 148581-23-1 . It has a molecular weight of 291.19 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
“1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene” is a solid at room temperature . It has a molecular weight of 291.19 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Related Compounds
Synthetic Methodologies : Research on compounds such as 2-Fluoro-4-bromobiphenyl highlights innovative synthetic approaches that are crucial for the development of pharmaceuticals and materials science. These methodologies can offer insights into the synthesis and potential applications of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene, showcasing its relevance in creating novel compounds with specific properties for industrial and research purposes (Qiu et al., 2009).
Supramolecular Chemistry : The study of benzene-1,3,5-tricarboxamide and its applications in nanotechnology, polymer processing, and biomedical fields emphasizes the role of benzene derivatives in advancing supramolecular assemblies. This context suggests potential research applications of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene in designing new materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Implications
Environmental Persistence and Toxicity : Studies on novel brominated flame retardants, including their occurrence in indoor environments and potential health risks, provide a framework for assessing the environmental and health implications of brominated compounds. This research underlines the importance of understanding the fate, mobility, and toxicity of substances like 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene in both indoor and outdoor environments (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Strategies for Exposure Monitoring : The development of analytical techniques for monitoring exposure to benzene and its derivatives highlights the importance of detecting and quantifying trace organic compounds in biological and environmental samples. Such methodologies could be adapted to monitor 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene, contributing to occupational health and safety assessments (Gonçalves et al., 2017).
Potential Therapeutic and Biological Activities
- Pharmacological and Toxicological Profiles : While the search did not directly address 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene, the examination of pharmacology and toxicology of structurally related compounds, such as NBOMe hallucinogens, underscores the significance of understanding the biological activities and potential therapeutic or adverse effects of brominated organic molecules (Halberstadt, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1-bromo-2,3-dimethyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKQHKRFGDNZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

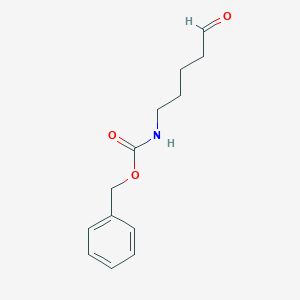
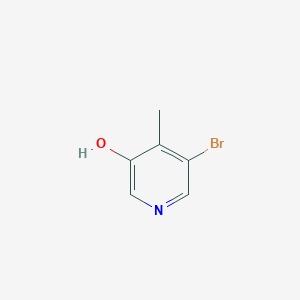


![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

